7,8-Dehydro Nalmefene
説明
7,8-Dehydro Nalmefene is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used in the treatment of opioid overdose and alcohol dependence. The compound 7,8-Dehydro Nalmefene shares similar structural characteristics with nalmefene but has unique properties that make it a subject of interest in scientific research.
特性
分子式 |
C22H34O7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
[(4aR,5S,6S,6aR,10R,10aR,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15+,16-,17+,19?,20+,21-,22-/m1/s1 |
InChIキー |
OHCQJHSOBUTRHG-KCXKUJPUSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@H]([C@H]2[C@]([C@@H](CCC2(C)C)O)([C@]3([C@@]1(OC(CC3=O)(C)C=C)C)O)C)O |
正規SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dehydro Nalmefene typically involves the modification of nalmefene through specific chemical reactions. One common method is the Wittig reaction, which converts naltrexone to nalmefene by replacing the ketone group at the C6 position with a methylene group . This reaction is carried out under controlled conditions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 7,8-Dehydro Nalmefene involves large-scale synthesis processes that ensure high yield and purity. The compound is often produced as a hydrochloride salt to enhance its stability and solubility. The production process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反応の分析
Metabolic Reactions
7,8-Dehydro Nalmefene’s metabolism is inferred from studies on nalmefene :
-
Phase I Metabolism :
-
Phase II Metabolism :
Metabolite Profile
| Metabolite | Activity | Contribution to Pharmacokinetics |
|---|---|---|
| Nornalmefene | Minimal | <10% of parent AUC |
| Nalmefene 3-O-glucuronide | Inactive | Primary excretion product |
Hydrolysis and Stability
The oxazolidine intermediate formed during synthesis undergoes acid-catalyzed hydrolysis:
Optimized Hydrolysis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| HBr concentration | 35 wt% | Prevents alcohol inhibition |
| Temperature | 120°C | Ensures complete ring opening |
| Reaction time | 2.5 hours | Quantitative conversion to target |
Industrial Purification Strategies
Post-synthesis purification addresses phosphorus by-products:
-
Crystallization : Nalmefene hydrochloride precipitates in dichloromethane with HCl, achieving >99.7% purity .
-
Washing : Sequential washes with dichloromethane and acetone remove residual phosphine oxides .
Comparative Analysis of Synthetic Methods
科学的研究の応用
7,8-Dehydro Nalmefene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of opioid receptor antagonists and their derivatives.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses in treating opioid addiction and alcohol dependence.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of 7,8-Dehydro Nalmefene involves its interaction with opioid receptors. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . By blocking these receptors, the compound prevents the binding of opioid molecules, thereby inhibiting their effects. This mechanism is crucial in reversing opioid-induced respiratory depression and reducing alcohol consumption.
類似化合物との比較
Similar Compounds
Nalmefene: The parent compound, used for opioid overdose and alcohol dependence treatment.
Naltrexone: Another opioid antagonist with similar uses but different pharmacokinetic properties.
Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.
Uniqueness
7,8-Dehydro Nalmefene is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. Its prolonged duration of action and potential for fewer side effects make it a promising candidate for further research and therapeutic applications .
Q & A
Q. What experimental models are suitable for studying 7,8-Dehydro Nalmefene's opioid receptor modulation?
Methodological Answer: In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-naloxone) can quantify affinity for μ-, δ-, and κ-opioid receptors. Competitive displacement experiments in transfected cell lines (e.g., HEK293) allow comparative analysis of receptor subtype selectivity. For functional activity, cAMP accumulation assays or β-arrestin recruitment assays (e.g., BRET/FRET) are recommended to distinguish agonist/antagonist profiles .
Q. How do researchers standardize dosing protocols for preclinical studies on 7,8-Dehydro Nalmefene?
Methodological Answer: Dose-response curves in rodent models (e.g., alcohol self-administration paradigms) should account for pharmacokinetic parameters such as bioavailability and brain penetration. Intraperitoneal or subcutaneous administration at 0.1–3 mg/kg is typical, with plasma concentration monitored via LC-MS/MS to correlate with behavioral outcomes (e.g., reduced alcohol intake) .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in clinical trial data on Nalmefene's efficacy for alcohol dependence?
Methodological Answer: Meta-analyses using fixed- and random-effects models (e.g., RevMan, Cochrane tools) can pool data from trials with divergent endpoints (e.g., heavy drinking days vs. abstinence rates). Sensitivity analyses should exclude studies with high attrition bias or unvalidated surrogate outcomes. Bayesian network meta-analysis enables indirect comparisons with naltrexone or acamprosate, addressing heterogeneity in trial designs .
Q. How does 7,8-Dehydro Nalmefene inhibit cancer cell glycolysis, and what assays validate this mechanism?
Methodological Answer: Seahorse XF analyzers measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolytic flux. In CT26 colon cancer cells, 7,8-Dehydro Nalmefene (10–50 μM) reduces hexokinase-2 and lactate dehydrogenase A expression via Western blot. Calcium imaging (Fluo-4 AM) and CaMK II phosphorylation assays link opioid receptor antagonism to downstream suppression of the AKT-GSK-3β pathway .
Q. What neuroimaging methodologies elucidate 7,8-Dehydro Nalmefene's effects on neural cue-reactivity in AUD?
Methodological Answer: fMRI cue-reactivity tasks (alcohol vs. neutral cues) in a double-blind, placebo-controlled crossover design reveal reduced BOLD signal in the ventral striatum under 7,8-Dehydro Nalmefene. Region-of-interest (ROI) analysis and psychophysiological interaction (PPI) models quantify connectivity changes. Subjective craving scores (e.g., AUQ) should be collected pre/post-scan to correlate neural and behavioral effects .
Methodological Challenges & Recommendations
Q. How to address variability in preclinical toxicity data for 7,8-Dehydro Nalmefene?
Methodological Answer: Standardize in vitro cytotoxicity assays (e.g., CCK-8, LDH release) across multiple cell lines (hepatocytes, neurons) with positive controls (e.g., cisplatin). In vivo studies must adhere to OECD guidelines for acute oral toxicity (LD50 determination) and include histopathology of major organs. GHS classification (e.g., H302 for oral toxicity) should guide laboratory safety protocols .
Q. What strategies improve reproducibility in studies on opioid receptor dynamics?
Methodological Answer: Use immortalized cell lines (e.g., SH-SY5Y for neurons) with CRISPR-edited opioid receptors to minimize genetic variability. Radioligand dissociation kinetics (e.g., [³H]-diprenorphine) under varying GTP concentrations differentiate G-protein-dependent vs. independent signaling. Replicate findings across ≥3 independent experiments with blinded data analysis .
Data Presentation Guidelines
Q. How should researchers present conflicting clinical efficacy data in meta-analyses?
Methodological Answer: Forest plots must display effect sizes (e.g., standardized mean differences) with 95% confidence intervals. Funnel plots and Egger’s test assess publication bias. Subgroup analyses by trial duration (e.g., 12 vs. 24 weeks) or patient characteristics (e.g., high-risk drinkers) clarify heterogeneity. Transparent reporting via PRISMA checklists is critical .
Q. What computational tools model 7,8-Dehydro Nalmefene's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer: NONMEM or Monolix software fits compartmental PK models to plasma concentration-time data. Physiologically based pharmacokinetic (PBPK) modeling in GastroPlus® predicts tissue distribution. PK-PD linkages (e.g., Emax models) correlate receptor occupancy (PET imaging) with behavioral outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
